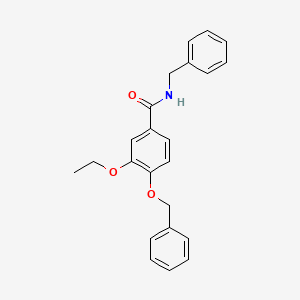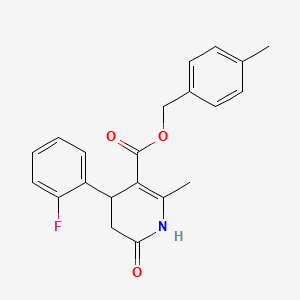![molecular formula C21H21NO5 B4749951 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4749951.png)
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
Descripción general
Descripción
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and oxidative stress. Studies have shown that the compound can inhibit the activity of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory cytokines and leukotrienes. In addition, the compound has been found to inhibit the activity of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, as well as reduce inflammation and oxidative stress in animal models. In addition, the compound has been found to have neuroprotective effects, with studies showing that it can protect against neurodegeneration and cognitive impairment in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of other diseases. However, one of the limitations of using 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X, including studies on its pharmacokinetics and pharmacodynamics, as well as its potential applications in the treatment of other diseases such as neurodegenerative disorders. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for higher yield and purity. Finally, there is a need for more studies on the safety and toxicity of 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X, particularly in vivo, before it can be considered for clinical use.
Aplicaciones Científicas De Investigación
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been used in a range of scientific research applications, including studies on the treatment of cancer, inflammation, and oxidative stress. The compound has been found to exhibit potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been found to have anti-inflammatory effects, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been found to have antioxidant properties, with studies showing that it can scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
4-butyl-8-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-4-5-16-12-20(23)27-21-14(2)19(11-10-18(16)21)26-13-15-6-8-17(9-7-15)22(24)25/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUBJWLBBKTLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)


![2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4749902.png)
![N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)
![ethyl 4,5-dimethyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4749922.png)
![1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4749926.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749930.png)

![2-methyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4749950.png)
![4-allyl-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4749958.png)
![4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4749962.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)